molecular formula C8H14ClN B14472392 8-Chlorooctanenitrile CAS No. 71905-35-6

8-Chlorooctanenitrile

Cat. No.: B14472392
CAS No.: 71905-35-6
M. Wt: 159.65 g/mol
InChI Key: MLQMBTGDIYYOFL-UHFFFAOYSA-N
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Description

8-Chlorooctanenitrile is a halogenated nitrile characterized by a terminal chlorine atom on the eighth carbon of an octanenitrile backbone. Its molecular formula is C₈H₁₄ClN, with a molecular weight of 159.66 g/mol. Structurally, it consists of a nitrile group (-CN) at one end and a chlorine atom at the terminal carbon (C8) of an eight-carbon chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by both the nitrile group (polar, capable of hydrolysis or nucleophilic addition) and the terminal chlorine (susceptible to substitution reactions) .

Properties

CAS No.

71905-35-6

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

8-chlorooctanenitrile

InChI

InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2

InChI Key

MLQMBTGDIYYOFL-UHFFFAOYSA-N

Canonical SMILES

C(CCCC#N)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.

Chemical Reactions Analysis

Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.

Major Products:

    Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.

    Reduction: 8-Aminooctane.

    Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.

Scientific Research Applications

8-Chlorooctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The table below compares 8-Chlorooctanenitrile with three structurally related compounds, focusing on molecular properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Applications/Sources
This compound C₈H₁₄ClN 159.66 -Cl at C8; nitrile (-CN) Synthetic intermediate
8-(Methylthio)octanenitrile C₉H₁₇NS 183.30 -SCH₃ at C8; nitrile (-CN) Natural product in watercress (Nasturtium officinale)
Ethyl 8-chlorooctanoate C₁₀H₁₉ClO₂ 206.71 -Cl at C8; ester (-COOEt) Chemical intermediate for esters
8-(4-Chlorophenyl)-8-oxooctanenitrile C₁₄H₁₆ClNO 249.74 -Cl on phenyl; oxo (=O); nitrile Specialized organic synthesis
Key Observations:

Functional Group Influence: The nitrile group in this compound and 8-(Methylthio)octanenitrile enables hydrolysis to carboxylic acids or amines, while the ester group in Ethyl 8-chlorooctanoate allows for transesterification or saponification . The oxo group in 8-(4-Chlorophenyl)-8-oxooctanenitrile introduces ketone-like reactivity (e.g., nucleophilic additions) .

Substituent Effects :

  • Terminal chlorine in this compound facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the methylthio group in 8-(Methylthio)octanenitrile acts as a leaving group in alkylation or oxidation reactions .
  • The phenyl group in 8-(4-Chlorophenyl)-8-oxooctanenitrile enhances aromatic stability and may influence photochemical properties .

Physical and Chemical Properties

  • Polarity: Nitriles (this compound, 8-(Methylthio)octanenitrile) exhibit higher polarity than esters (Ethyl 8-chlorooctanoate) due to the strongly polar -CN group.
  • Solubility : 8-(Methylthio)octanenitrile’s natural occurrence in watercress suggests partial water solubility, whereas this compound is likely more lipophilic due to its alkyl chain and halogen .
  • Reactivity : The terminal chlorine in this compound is more reactive toward substitution than the methylthio group in 8-(Methylthio)octanenitrile, which may undergo sulfur-specific reactions (e.g., oxidation to sulfoxides) .

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